molecular formula C10H12O2 B1508526 2-Ethyl-3-methoxybenzaldehyde CAS No. 722492-70-8

2-Ethyl-3-methoxybenzaldehyde

Cat. No.: B1508526
CAS No.: 722492-70-8
M. Wt: 164.2 g/mol
InChI Key: XAZIIELXPCMIED-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehyde Research and Organic Synthesis

Aromatic aldehydes are fundamental building blocks in organic synthesis, prized for the reactivity of the aldehyde functional group. ufc.br This group readily participates in a vast number of chemical transformations, including the synthesis of alcohols, carboxylic acids, esters, and alkanes. ufc.br Furthermore, aldehydes are crucial for forming new carbon-carbon bonds, which is a central endeavor in the creation of complex organic molecules and heteroaromatic systems. ufc.br

The synthesis of substituted benzaldehydes itself is an active area of research. Modern synthetic methods have been developed to allow for precise control over the substitution pattern on the benzene (B151609) ring. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful technique used to attach aryl or heteroaryl groups to a benzaldehyde (B42025) scaffold. benthamdirect.com One approach involves synthesizing iodo-benzyloxy-benzaldehydes, which can then be coupled with various boronic acids using a palladium catalyst to yield complex substituted benzaldehydes. benthamdirect.com Another innovative method is a two-step, one-pot procedure that involves the reduction of a benzamide (B126) derivative to a stable aluminum hemiaminal intermediate. acs.org This latent aldehyde is protected during a subsequent cross-coupling reaction with organometallic reagents, allowing for the synthesis of a wide variety of alkyl and aryl-substituted benzaldehydes. acs.org Such tandem or one-pot reactions are highly valued as they reduce the need for isolating and purifying intermediates, making the synthesis of complex molecules more efficient. liberty.edu

Significance of Functionalized Benzaldehydes in Advanced Chemical Systems

The strategic placement of functional groups on the benzaldehyde ring is critical to its utility in advanced chemical systems. These functionalized molecules serve as key intermediates and building blocks in medicinal chemistry and materials science. ufc.br

In medicinal chemistry, the aldehyde group is often used to synthesize Schiff bases, amines, and hydrazones, which are structural motifs present in many compounds developed for various therapeutic applications. ufc.br Research has shown that the type, number, and position of substituents on the aromatic ring are critical for the biological activity of these compounds. ufc.br For example, a study of 54 different substituted aldehydes revealed that specific substitution patterns led to potent cytotoxic activity against several human cancer cell lines. ufc.br Hydroxy-substituted benzaldehydes have also been synthesized and investigated for their antiviral activities. researchgate.net

In the realm of materials science, benzaldehyde-functionalized polymers are used to create advanced materials with unique properties. Polymer vesicles, or polymersomes, bearing benzaldehyde functionalities can be constructed through the self-assembly of amphiphilic block copolymers. nih.govacs.org The reactive aldehyde groups within the vesicle walls allow for further chemical modification, such as cross-linking or the attachment of fluorescent labels via reductive amination. nih.govacs.org These functionalized nanostructures are being explored for biomedical applications. nih.gov Similarly, multi-benzaldehyde functionalized polymers can act as cross-linkers to create injectable hydrogels for applications like cartilage tissue engineering. rsc.org The cross-linking occurs through the formation of dynamic covalent bonds via a Schiff's base reaction, allowing for the development of self-healing materials. rsc.orgresearchgate.net

Research Landscape of 2-Ethyl-3-methoxybenzaldehyde and Related Structures

While broad research into substituted benzaldehydes is extensive, the specific compound This compound is a more discrete subject of study. Its primary identity is as a chemical intermediate or building block, with its properties defined by its unique substitution pattern.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 722492-70-8 fluorochem.co.uk
Molecular Formula C₁₀H₁₂O₂ fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES CCc1c(C=O)cccc1OC fluorochem.co.uk
InChI InChI=1S/C10H12O2/c1-3-9-8(7-11)5-4-6-10(9)12-2 fluorochem.co.uk

This data is compiled from available chemical databases.

The research landscape for this compound is best understood by examining the extensive studies conducted on its structural isomers and related compounds. These analogues provide insight into the potential reactivity and applications of the 2-ethyl-3-methoxy configuration.

o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): This isomer is a well-studied compound used in various synthetic applications. biosynth.commdpi.com For example, it is used as a starting material in condensation reactions with thiazolo[3,2-a]pyrimidines to create complex heterocyclic molecules with potential cytotoxic activity. mdpi.com The synthesis involves reacting o-vanillin with the pyrimidine (B1678525) precursor in the presence of a base like pyrrolidine. mdpi.com Studies on o-vanillin highlight the reactivity of the aldehyde group adjacent to a methoxy (B1213986) group, a feature it shares with this compound. biosynth.comresearchgate.net

Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) and Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): These isomers are widely used and studied, particularly vanillin, which is a major component of vanilla flavoring. researchgate.netchembk.com Their chemistry, including molecular structure and reactivity, has been thoroughly investigated. researchgate.net The presence of hydroxy and methoxy groups on the ring influences their biological properties and synthetic utility. chembk.com For instance, vanillin has been explored as a model compound for lignin-derived bio-oil, with studies focusing on breaking it down into valuable chemical intermediates. researchgate.net

m-Anisaldehyde (3-Methoxybenzaldehyde): This compound, which shares the meta-methoxy substitution, is used as a flavor and fragrance agent. thegoodscentscompany.com Its physical and organoleptic properties are well-documented. thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

722492-70-8

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

2-ethyl-3-methoxybenzaldehyde

InChI

InChI=1S/C10H12O2/c1-3-9-8(7-11)5-4-6-10(9)12-2/h4-7H,3H2,1-2H3

InChI Key

XAZIIELXPCMIED-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC=C1OC)C=O

Canonical SMILES

CCC1=C(C=CC=C1OC)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 3 Methoxybenzaldehyde and Analogues

Regioselective Approaches to Aromatic Aldehyde Synthesis

The direct formylation of an aromatic ring is a powerful tool for the synthesis of benzaldehydes. The success of these methods hinges on the directing effects of the substituents already present on the ring, which dictate the position of the incoming formyl group. For the synthesis of 2-Ethyl-3-methoxybenzaldehyde, starting from a precursor like 1-ethyl-2-methoxybenzene, the directing effects of the ethyl and methoxy (B1213986) groups are paramount.

Electrophilic Formylation Strategies

Electrophilic formylation reactions introduce a formyl group (-CHO) onto an electron-rich aromatic ring through an electrophilic aromatic substitution mechanism. The choice of formylating agent and reaction conditions can influence the regioselectivity of the reaction.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com The resulting electrophilic iminium ion then attacks the aromatic ring. For a substrate like 1-ethyl-2-methoxybenzene, the ortho-para directing methoxy group and the ortho-para directing ethyl group would likely lead to a mixture of products, with the steric hindrance of the ethyl group potentially favoring formylation at the less hindered para position to the methoxy group. Directing the formylation to the desired 3-position would be challenging and may result in low yields of this compound.

Another classical method is the Duff reaction , which utilizes hexamethylenetetramine (HMTA) as the formyl source to introduce an aldehyde group ortho to a hydroxyl group on a phenol (B47542). orgsyn.org A potential route to an analogue of the target compound could involve the Duff reaction on 2-ethylphenol (B104991). This would introduce the aldehyde at the 6-position, ortho to the hydroxyl group. Subsequent etherification of the hydroxyl group to a methoxy group would yield 2-ethyl-6-methoxybenzaldehyde, an isomer of the target compound. Achieving the desired 3-methoxy substitution pattern via this method would require a different starting material or subsequent rearrangement steps, which are often inefficient.

The Rieche formylation offers another alternative, using dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid. Similar to the Vilsmeier-Haack reaction, the regioselectivity on a di-substituted benzene (B151609) ring like 1-ethyl-2-methoxybenzene would be influenced by the combined directing effects of the existing substituents, making the selective synthesis of the desired isomer challenging.

Reaction NameFormylating AgentTypical SubstrateRegioselectivity
Vilsmeier-HaackN,N-Dimethylformamide / POCl₃Electron-rich arenesOrtho and para to activating groups
Duff ReactionHexamethylenetetraminePhenolsOrtho to hydroxyl group
Rieche FormylationDichloromethyl methyl ether / Lewis AcidElectron-rich arenesOrtho and para to activating groups

Alkylation and Etherification of Phenolic Precursors

A common strategy in the synthesis of substituted aromatic compounds is the sequential functionalization of a simpler precursor. In the context of this compound, a plausible starting material is 2-ethylphenol. The synthesis of this precursor itself can be achieved through the alkylation of phenol with ethylene (B1197577) in the presence of a catalyst.

Once 2-ethylphenol is obtained, the next step would be the introduction of the methoxy group. This is typically achieved through an etherification reaction , most commonly the Williamson ether synthesis. This involves deprotonating the phenol with a base to form the phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide or dimethyl sulfate, to form the methoxy ether, 1-ethyl-2-methoxybenzene.

Precursor-Based Synthetic Routes to this compound Skeletons

An alternative to direct formylation is to start with a precursor that already contains the carbon skeleton and the desired substitution pattern, and then convert a functional group into the aldehyde.

Oxidation of Corresponding Aromatic Alcohols

A reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. In this approach, the precursor (2-ethyl-3-methoxyphenyl)methanol would be oxidized to yield this compound. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Commonly used reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). These reagents are known for their ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. For instance, a patent for the synthesis of 3-methoxybenzaldehyde (B106831) describes the direct oxidation of m-methoxybenzyl alcohol using nitric acid in water. google.com This suggests that similar oxidative methods could be applicable to the synthesis of this compound from its corresponding alcohol.

Oxidizing AgentTypical Reaction ConditionsSelectivity
Pyridinium Chlorochromate (PCC)Dichloromethane, room temperatureAldehyde
Pyridinium Dichromate (PDC)Dichloromethane, room temperatureAldehyde or Carboxylic Acid (depending on conditions)
Swern OxidationOxalyl chloride, DMSO, Triethylamine, -78 °CAldehyde
Nitric AcidWater, room temperatureAldehyde

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with an appropriate electrophile to introduce a functional group. nih.gov For the synthesis of this compound, a key precursor would be 1-bromo-2-ethyl-3-methoxybenzene.

This bromo-substituted precursor can be treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to undergo a halogen-metal exchange, forming the corresponding aryllithium species. tcnj.eduharvard.edu This highly reactive intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. thieme-connect.de Subsequent aqueous workup would then yield the desired this compound.

Alternatively, the bromo precursor can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent. organic-chemistry.orgchemguide.co.ukchemguide.co.uk The resulting arylmagnesium halide can then be reacted with a formylating agent like DMF or ethyl orthoformate to produce the target aldehyde. organic-chemistry.org The success of this method relies on the efficient and clean formation of the organometallic intermediate.

Organometallic ReagentPreparationQuenching Agent for Formylation
Aryllithium1-Bromo-2-ethyl-3-methoxybenzene + n-BuLiN,N-Dimethylformamide (DMF)
Grignard Reagent1-Bromo-2-ethyl-3-methoxybenzene + MgN,N-Dimethylformamide (DMF), Ethyl Orthoformate

Nucleophilic Aromatic Substitution in Aromatic Aldehyde Construction

Nucleophilic aromatic substitution (SNA) is another potential route, although generally less common for the synthesis of simple benzaldehydes unless the aromatic ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comyoutube.comlibretexts.org In a hypothetical scenario, a precursor such as 2-ethyl-3-fluorobenzaldehyde (B6161367) could potentially undergo nucleophilic substitution with sodium methoxide (B1231860) to yield this compound.

For this reaction to be feasible, the aromatic ring needs to be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of the aldehyde group does provide some activation, but typically, stronger electron-withdrawing groups like nitro groups are required for efficient SNAr reactions. Research on polyhalogenated benzaldehydes has shown that nucleophilic substitution with sodium methoxide can occur, with the regioselectivity being influenced by the electronic environment of the different carbon-halogen bonds. wuxiapptec.com However, applying this strategy to a less activated system would likely require harsh reaction conditions and may result in low yields.

Catalytic Systems and Reaction Optimization in Benzalaldehyde Synthesis

The synthesis of substituted benzaldehydes, including this compound, relies heavily on catalytic methods to ensure high selectivity and efficiency. The choice of catalyst and the optimization of reaction conditions are paramount in directing the transformation towards the desired product while minimizing side reactions. Catalytic systems can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and challenges.

Homogeneous and heterogeneous catalysis represent two fundamental approaches to accelerating chemical reactions, including the formylation of aromatic rings to produce benzaldehydes. uclouvain.be

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. This ensures excellent contact between the catalyst and the substrate, often leading to high activity and selectivity under mild reaction conditions. uclouvain.be Organometallic complexes are common homogeneous catalysts. For instance, palladium-phosphine complexes have been shown to be effective in the synthesis of substituted benzaldehydes via one-pot reduction/cross-coupling procedures starting from Weinreb amides. rug.nlnih.gov In such systems, the ligand structure (e.g., phosphines) plays a crucial role in the catalyst's performance. uclouvain.be Bimetallic systems, such as PdCl2(PPh3)2–Ru3(CO)12, have demonstrated synergistic effects, showing higher activity in the formylation of iodobenzene (B50100) compared to the individual metal complexes alone. bohrium.com This enhanced activity is attributed to the ability of ruthenium hydride species, formed in situ, to facilitate the hydrogenolysis step. bohrium.com

Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants. uclouvain.be These catalysts are typically solid materials, which offers the significant practical advantage of easy separation from the reaction mixture, enabling catalyst recycling and continuous processing. acs.org Gold nanoparticles supported on metal oxides like alumina (B75360) (Au/Al2O3) have been investigated for the selective synthesis of benzaldehyde (B42025) from benzyl (B1604629) alcohol. researchgate.net The catalytic performance in these systems is highly dependent on the properties of the support material, such as its acid-base characteristics. researchgate.net A challenge in heterogeneous catalysis is achieving the same level of selectivity as homogeneous systems, though significant progress has been made. For example, methods to "heterogenize" high-performing homogeneous catalysts by tethering them to solid supports like metal-organic frameworks (MOFs) aim to combine the advantages of both systems. acs.org

The choice between these catalytic systems often involves a trade-off between the high performance of homogeneous catalysts and the practical advantages of heterogeneous ones. acs.org

The successful synthesis of benzaldehydes is critically dependent on the careful optimization of several parameters, including reaction conditions, the choice of solvent, and the use of additives.

Reaction Conditions: Temperature and pressure are fundamental variables. For instance, in the Gattermann-Koch reaction, a classic formylation method, high pressures of carbon monoxide (1 to 100 bars) and temperatures ranging from -20°C to +100°C are employed. google.com In the catalytic hydrogenation of benzaldehyde, reaction kinetics are influenced by temperature and pressure, with conditions of 353 K and 9 bar being optimal for certain gold-based catalysts. researchgate.net

Solvents: The solvent can significantly impact reaction outcomes. In the synthesis of 3-methoxybenzaldehyde via nitric acid oxidation of the corresponding alcohol, water is used as an environmentally friendly solvent. google.com For organometallic-catalyzed cross-coupling reactions to produce substituted benzaldehydes, non-polar organic solvents like toluene (B28343) are commonly used. nih.govacs.org The use of β-cyclodextrin in the hydrolysis of cinnamaldehyde (B126680) to benzaldehyde demonstrates how additives can overcome solvent limitations (in this case, the immiscibility of oil and water) by creating a homogeneous reaction environment. acs.org

Additives and Co-catalysts: Additives can dramatically alter the course of a reaction. In palladium-catalyzed cross-coupling reactions, pre-oxidation of the Pd-phosphine catalyst with molecular oxygen was found to significantly accelerate the reaction, likely through the in situ formation of highly active Pd nanoparticles. nih.gov In the synthesis of p-methyl benzaldehyde from acetaldehyde, organic amines are used as catalysts, and the addition of acidic additives like p-nitrophenol can further enhance product selectivity. nih.gov The table below summarizes the effect of various parameters on the synthesis of substituted benzaldehydes from different studies.

Reaction TypeCatalyst SystemSolventKey Additive/ConditionObserved EffectReference
Reduction/Cross-CouplingPd-phosphine complexTolueneO₂ (pre-oxidation)Significant acceleration of reaction rate. nih.gov
Aldol Condensation/AromatizationOrganic Amine (THP-DPh-OTMS)CHCl₃p-NitrophenolOptimized selectivity for p-methyl benzaldehyde to 90%. nih.gov
Cinnamaldehyde HydrolysisNone (phase transfer)Waterβ-cyclodextrinOvercomes immiscibility, changing reaction from heterogeneous to homogeneous. acs.org
Benzyl Alcohol OxidationAu/Al₂O₃WaterTemperature (353 K), Pressure (9 bar)Achieved 100% yield of benzyl alcohol from benzaldehyde hydrogenation (reverse reaction shown). researchgate.net

Mechanistic Investigations of Synthetic Pathways to this compound

The EAS mechanism proceeds in two principal steps:

Attack of the Electrophile: The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E⁺). masterorganicchemistry.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edu For formylation, the electrophile can be generated in several ways, such as from carbon monoxide and HCl in the presence of a Lewis acid (Gattermann-Koch reaction) or using dichloromethyl methyl ether and a Lewis acid like TiCl₄ (Rieche formylation).

Deprotonation: A base removes a proton from the carbon atom that bears the new electrophile. masterorganicchemistry.com This is a fast step that restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comuci.edu

In the context of synthesizing this compound from 2-ethylanisole (B1585127), the directing effects of the existing substituents—the ethyl group (-CH₂CH₃) and the methoxy group (-OCH₃)—are crucial.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

The ethyl group is a weak activating group and also an ortho, para-director due to inductive effects and hyperconjugation.

When both groups are present on the ring, their directing effects are combined. The potential positions for electrophilic attack on 2-ethylanisole are C4, C6, and C3. The methoxy group strongly directs to the ortho (C6) and para (C4) positions. The ethyl group directs to its ortho (C3) and para (C6) positions.

The formation of this compound requires the formyl group to be introduced at the C1 position, which would typically involve the formylation of 2-ethyl-3-methoxyphenol (B12107762) followed by methylation, or a more complex multi-step synthesis. However, if we consider the direct formylation of a disubstituted benzene to produce an analogue, the regioselectivity is key. For the precursor 2-ethylanisole, the powerful ortho, para-directing effect of the methoxy group would likely dominate, favoring substitution at the C4 and C6 positions. Substitution at the C3 position is sterically hindered by the adjacent ethyl group. Therefore, a direct formylation of 2-ethylanisole is unlikely to be an efficient pathway to the desired isomer and would necessitate more advanced synthetic strategies, possibly involving directed ortho-metalation, to achieve the required regioselectivity. liberty.edu

Chemical Transformations and Derivatization of 2 Ethyl 3 Methoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a cornerstone of organic synthesis due to its electrophilic carbonyl carbon and the presence of an alpha-proton. This duality in reactivity allows for a multitude of transformations, including nucleophilic additions, condensations, olefinations, and redox reactions.

Condensation Reactions with Nitrogen Nucleophiles for Schiff Base Formation

The reaction of aldehydes with primary amines yields imines, also known as Schiff bases, through a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comyoutube.com This transformation is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the nitrogen nucleophile. youtube.com The reaction is generally reversible and can be driven to completion by removing the water formed. acs.org

For 2-Ethyl-3-methoxybenzaldehyde, condensation with various primary amines would lead to the formation of the corresponding N-substituted imines. The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. masterorganicchemistry.com A wide array of primary amines can be utilized in this reaction, leading to a diverse library of Schiff bases.

Table 1: Examples of Nitrogen Nucleophiles for Schiff Base Formation with Aromatic Aldehydes
Nitrogen NucleophileAmine TypeExpected Product Type
AnilineAromatic AmineN-Arylimine
EthylamineAliphatic AmineN-Alkylimine
HydroxylamineAmine DerivativeOxime
HydrazineAmine DerivativeHydrazone

Knoevenagel Condensation and Other Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for forming carbon-carbon bonds and typically yields α,β-unsaturated products. wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a carbanion. wikipedia.orgresearchgate.net

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), such as esters, ketones, nitriles, or nitro groups. sigmaaldrich.com In a reaction analogous to that of other substituted benzaldehydes, this compound would react with compounds like malonic acid, diethyl malonate, or malononitrile (B47326) in the presence of a base to form the corresponding benzylidene derivatives. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol (B145695) using piperidine (B6355638) as a base is a known example of this condensation. wikipedia.orgresearchgate.net

Table 2: Reagents and Catalysts in Knoevenagel Condensation
Active Methylene CompoundCommon CatalystProduct Type
Malonic acidPyridine/PiperidineCinnamic acid derivative (after decarboxylation) tue.nl
Diethyl malonatePiperidineUnsaturated diester
MalononitrileAmmonium saltsUnsaturated dinitrile rsc.org
Ethyl acetoacetatePiperidineUnsaturated keto-ester

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are crucial for synthesizing alkenes from carbonyl compounds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for this transformation. tcichemicals.com

Wittig Reaction : This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org The ylide is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. wvu.edu The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; unstabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgalfa-chemistry.com These carbanions are generated by treating phosphonate esters with a base. nrochemistry.com A significant advantage of the HWE reaction is that it predominantly produces the more thermodynamically stable E-alkene. wikipedia.orgalfa-chemistry.com Furthermore, the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup, simplifying product purification compared to the often-problematic removal of triphenylphosphine (B44618) oxide in the Wittig reaction. wikipedia.orgalfa-chemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
ReagentPhosphonium ylidePhosphonate carbanion wikipedia.org
StereoselectivityDepends on ylide stability (Unstabilized → Z-alkene; Stabilized → E-alkene) libretexts.orgPredominantly E-alkene wikipedia.orgalfa-chemistry.com
Reactivity of CarbanionLess nucleophilicMore nucleophilic, reacts with hindered ketones nrochemistry.com
ByproductTriphenylphosphine oxide (often difficult to remove)Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.org

Redox Chemistry: Selective Reductions and Oxidations of the Aldehyde Moiety

The aldehyde group in this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important classes of compounds.

Selective Reduction : The aldehyde can be reduced to the corresponding primary alcohol, 2-ethyl-3-methoxybenzyl alcohol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose in alcoholic solvents like methanol (B129727) or ethanol, as it typically does not reduce other functional groups like esters or carboxylic acids. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions.

Selective Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 2-ethyl-3-methoxybenzoic acid. A variety of oxidizing agents can effect this transformation. For instance, anaerobic oxidation of substituted benzaldehydes like vanillin (B372448) to their corresponding benzoic acids has been demonstrated using certain strains of Desulfovibrio bacteria. asm.org In the laboratory, common reagents for this oxidation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The oxidation of methoxy-substituted benzaldehydes to benzoic acids can also be achieved efficiently using basic hydrogen peroxide. chegg.com

Table 4: Common Reagents for the Redox Chemistry of Aromatic Aldehydes
TransformationReagentProduct
ReductionSodium borohydride (NaBH₄)Primary Alcohol
Lithium aluminum hydride (LiAlH₄)
OxidationPotassium permanganate (KMnO₄)Carboxylic Acid
Jones Reagent (CrO₃/H₂SO₄)
Basic Hydrogen Peroxide (H₂O₂) chegg.com

Modifications of Aromatic Substituents (Ethyl and Methoxy (B1213986) Groups)

Beyond the aldehyde, the substituents on the aromatic ring offer further opportunities for derivatization. The ethyl group is particularly susceptible to reactions at the benzylic position.

Functionalization of the Ethyl Side Chain

The methylene (-CH₂-) group of the ethyl substituent is at the benzylic position, making its C-H bonds weaker and more reactive than other aliphatic C-H bonds. This increased reactivity is due to the resonance stabilization of the intermediate benzyl (B1604629) radical or cation. masterorganicchemistry.com

A common reaction at this position is free-radical bromination, often referred to as benzylic bromination. This reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide or AIBN. masterorganicchemistry.comgla.ac.uk For this compound, this reaction would be expected to selectively introduce a bromine atom at the benzylic position, yielding 2-(1-bromoethyl)-3-methoxybenzaldehyde. It is important to note that for electron-rich aromatic substrates, such as those containing methoxy groups, competing electrophilic bromination on the aromatic ring can be a significant side reaction. rsc.org Careful selection of reaction conditions, for example by using photochemical initiation, can improve the selectivity for benzylic bromination over aromatic bromination. rsc.orggla.ac.uk

Dealkylation or Transalkylation of Methoxy Groups

The conversion of the methoxy group in this compound to a hydroxyl group is a critical transformation that yields 2-Ethyl-3-hydroxybenzaldehyde. This dealkylation, or more specifically demethylation, is a common and important reaction for aryl methyl ethers in organic synthesis. It "unmasks" a phenolic hydroxyl group, which can then participate in a wider range of reactions, such as electrophilic aromatic substitution or serving as a nucleophile.

While specific studies detailing the dealkylation of this compound are not extensively documented, the reaction is expected to proceed via established methods for demethylating substituted anisoles. These methods typically involve strong acids or Lewis acids that can cleave the aryl-O bond.

Common Reagents for Demethylation of Aryl Methoxy Groups

ReagentGeneral ConditionsExpected Product
Boron tribromide (BBr₃)Inert solvent (e.g., DCM) at low temperatures2-Ethyl-3-hydroxybenzaldehyde
Hydrobromic acid (HBr)Acetic acid, reflux2-Ethyl-3-hydroxybenzaldehyde
Lithium diphenylphosphide (LiPPh₂)THF, reflux2-Ethyl-3-hydroxybenzaldehyde
Pyridinium (B92312) hydrochlorideHigh temperature (melt)2-Ethyl-3-hydroxybenzaldehyde

Transalkylation, the transfer of an alkyl group from one molecule to another, is another potential reaction pathway, particularly in industrial settings using zeolite catalysts. wikipedia.org However, for laboratory-scale synthesis, direct dealkylation is the more common and predictable approach for converting this compound to its corresponding hydroxy derivative.

Cyclization and Annulation Reactions Incorporating this compound

The aldehyde functional group of this compound is a versatile handle for constructing cyclic and fused-ring systems. These reactions are fundamental in synthetic organic chemistry for building complex molecular architectures from simpler starting materials.

Coumarins (2H-chromen-2-ones) and their derivatives are an important class of lactones with significant biological activities. Their synthesis often involves the reaction of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) derivative with a compound containing an active methylene group. Therefore, the demethylation of this compound to 2-Ethyl-3-hydroxybenzaldehyde is a necessary prerequisite for its use in many traditional coumarin (B35378) syntheses.

Several named reactions are employed for this purpose:

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orgbyjus.comiitk.ac.inlongdom.orglongdom.org For the synthesis of a coumarin from 2-Ethyl-3-hydroxybenzaldehyde, it would be reacted with acetic anhydride and sodium acetate. longdom.org

Knoevenagel Condensation : This involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine. wikipedia.orgsigmaaldrich.comorganicreactions.orgthermofisher.comtandfonline.com Reacting 2-Ethyl-3-hydroxybenzaldehyde with reagents like diethyl malonate or ethyl acetoacetate, followed by cyclization, would yield substituted coumarin derivatives. nih.govmdpi.com

The synthesis of chromenes, which are structurally related to coumarins but lack the ketone group in the pyran ring, can also be achieved from salicylaldehyde derivatives. organic-chemistry.org These reactions often involve condensation with α,β-unsaturated compounds or other reagents that can form the pyran ring. nih.govislandscholar.ca

Illustrative Pathways to Coumarin Derivatives

Reaction NameReagents for 2-Ethyl-3-hydroxybenzaldehydeExpected Product Core Structure
Perkin ReactionAcetic anhydride, Sodium acetate8-Ethylcoumarin
Knoevenagel CondensationDiethyl malonate, Piperidine8-Ethylcoumarin-3-carboxylic acid derivative
Pechmann CondensationEthyl acetoacetate, Acid catalyst8-Ethyl-4-methylcoumarin

Beyond coumarins and chromenes, the aldehyde functionality of this compound can be utilized to construct a variety of other fused heterocyclic systems. airo.co.in These reactions often involve condensation with a difunctional reagent, leading to the formation of a new ring fused to the original benzene (B151609) ring.

For example, the Friedländer annulation, which is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl, can be used to synthesize quinolines. While this compound itself is not a 2-aminoaryl aldehyde, it could be chemically modified to introduce an amino group ortho to the aldehyde, thus making it a suitable precursor for substituted quinolines.

Similarly, reactions with hydrazines or hydroxylamines can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) rings, respectively, demonstrating the versatility of this starting material in building diverse heterocyclic scaffolds.

Coordination Chemistry: Metal Complexation Studies with this compound Derived Ligands

While this compound itself is not typically used as a ligand, it serves as an excellent precursor for the synthesis of multidentate ligands, most notably through the formation of Schiff bases. nih.gov A Schiff base is formed by the condensation of a primary amine with an aldehyde. nih.gov The resulting imine (C=N) group is a key coordinating site.

By reacting this compound with various amines (e.g., amino acids, diamines, thiosemicarbazide), a wide array of ligands can be prepared. nih.govresearchgate.net The presence of the methoxy group and the ortho-ethyl group can influence the steric and electronic properties of the resulting ligand and its metal complexes. acs.org

For instance, condensation with thiosemicarbazide (B42300) would yield a thiosemicarbazone ligand. If the methoxy group is first deprotected to a hydroxyl group, the resulting salicylaldehyde derivative can form tridentate O,N,S-donor ligands that can coordinate with transition metals like cobalt, copper, and nickel. nih.gov

Formation of a Schiff Base Ligand and Subsequent Complexation

Ligand Synthesis: this compound is reacted with a primary amine (R-NH₂) to form the corresponding Schiff base ligand.

Metal Complexation: The synthesized ligand is then reacted with a metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) in a suitable solvent to form the metal complex.

These complexes have diverse geometries (e.g., octahedral, square planar) depending on the metal ion and the specific structure of the ligand. asianpubs.org The resulting coordination compounds can be studied for their magnetic, electronic, and catalytic properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 3 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H and ¹³C NMR spectra of 2-Ethyl-3-methoxybenzaldehyde are predicted to exhibit characteristic signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the ethyl, methoxy (B1213986), and aldehyde functional groups.

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the protons of the ethyl group. The aldehyde proton (CHO) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The methoxy group protons (-OCH₃) should present as a sharp singlet around 3.8-4.0 ppm. The ethyl group will be represented by a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with coupling constants (J-values) of approximately 7 Hz.

Predicted ¹³C NMR Data: The carbon-13 NMR spectrum will provide complementary information, with signals for each of the nine unique carbon atoms. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically between 190 and 200 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with their specific shifts influenced by the positions of the substituents. The methoxy carbon will appear around 55-60 ppm, while the methylene and methyl carbons of the ethyl group will be found at approximately 25-30 ppm and 10-15 ppm, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
CHO~9.9C=O~192
Ar-H~7.1 - 7.5C-CHO~135
OCH₃~3.9C-OCH₃~158
CH₂CH₃~2.8 (q)C-CH₂CH₃~139
CH₂CH₃~1.2 (t)Ar-C~115, ~125, ~128
OCH₃~56
CH₂CH₃~23
CH₂CH₃~15

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons that are adjacent to each other, as well as the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the aromatic rings, the methoxy group, and the ethyl group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In the case of this compound, NOESY could reveal through-space interactions between the protons of the ethyl group and the aromatic proton at position 1, as well as between the methoxy protons and the aromatic proton at position 4, helping to confirm the substitution pattern and conformational preferences.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound will be dominated by vibrations associated with the aldehyde, methoxy, ethyl, and substituted benzene moieties.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is expected between 1680 and 1710 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. This band would also be present, though potentially weaker, in the Raman spectrum.

C-H Stretches: The aldehyde C-H stretch typically appears as two weak bands in the IR spectrum around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methoxy groups will be found in the 2850-3000 cm⁻¹ region.

C-O Stretches: The C-O stretching of the methoxy group is expected to produce a strong band in the IR spectrum in the region of 1250-1300 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1080 cm⁻¹ (symmetric stretch).

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra. The substitution pattern on the ring influences the exact positions and intensities of these bands.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium
Aliphatic C-H Stretch3000-28503000-2850Strong
Aldehyde C-H Stretch~2820, ~2720~2820, ~2720Weak
C=O Stretch~1700~1700Strong (IR), Medium (Raman)
Aromatic C=C Stretch1600-14501600-1450Medium-Strong
C-O Stretch (asymmetric)~1260~1260Strong
C-O Stretch (symmetric)~1040~1040Medium

While this compound itself cannot form intermolecular hydrogen bonds as a donor, the carbonyl oxygen can act as a hydrogen bond acceptor. In protic solvents or in the presence of other hydrogen bond donors, a shift of the C=O stretching frequency to a lower wavenumber would be observed, indicating a weakening of the carbonyl bond due to hydrogen bonding.

The rotational freedom around the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bond of the methoxy group can lead to different conformers. The relative populations of these conformers can be influenced by steric interactions between the substituents. Low-temperature vibrational spectroscopy or computational modeling can provide insights into the most stable conformations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show two main absorption bands:

An intense band at shorter wavelengths (around 200-250 nm) corresponding to the π → π* transitions of the benzene ring.

A less intense, longer-wavelength band (around 280-320 nm) arising from the n → π* transition of the carbonyl group.

The positions and intensities of these bands are influenced by the substituents on the aromatic ring. Both the ethyl and methoxy groups are electron-donating, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025). The specific solvent used can also affect the spectrum, particularly the n → π* transition, which often shows a hypsochromic (blue) shift in more polar solvents.

Predicted UV-Vis Absorption Maxima (λmax) for this compound
Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π~245High
n → π~310Low

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is primarily defined by the chromophores within its molecular structure: the benzene ring and the carbonyl group of the aldehyde. The methoxy (-OCH3) and ethyl (-C2H5) groups act as auxochromes, modifying the absorption characteristics of the primary chromophores. The spectrum is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions.

The intense absorption bands, typically observed in the ultraviolet region, are attributed to π-π* transitions within the aromatic system. For a related compound, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, an emission peak at 275 nm was identified as resulting from a π-π* transition asianpubs.org. The presence of the electron-donating methoxy group and the alkyl ethyl group on the benzene ring is anticipated to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzaldehyde. This shift arises from the resonance and inductive effects of the substituents, which decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A less intense, longer-wavelength absorption band is characteristic of the n-π* transition of the carbonyl group. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. In the derivative (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, a broad peak at 425 nm is assigned to an n-π* transition asianpubs.org. The position and intensity of this band are sensitive to solvent polarity.

Mass Spectrometry (MS)

Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound (C10H12O2), which has a calculated molecular weight of 164.0837 g/mol . The electron ionization (EI) mass spectrum would exhibit a prominent molecular ion peak (M+•) at m/z 164.

The fragmentation of this compound is dictated by the stability of the resulting fragments and is influenced by the aldehyde, ethyl, and methoxy functional groups. A plausible fragmentation pathway can be proposed based on the analysis of related structures. For aldehydes, a common fragmentation is the loss of a hydrogen radical to form a stable acylium ion [M-H]+ at m/z 163. Analysis of 2-ethylbenzaldehyde (B125284) shows a top peak at m/z 133, corresponding to the loss of a formyl radical (-CHO) nih.gov.

Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical: The molecular ion (m/z 164) can lose a hydrogen atom from the aldehyde group to form the [M-H]+ ion at m/z 163.

Loss of a methyl radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH3), resulting in a fragment ion at m/z 149.

Loss of an ethyl radical: Benzylic cleavage of the ethyl group (•C2H5) is a favorable process, leading to a significant peak at m/z 135.

Loss of a formyl radical: Alpha-cleavage of the aldehyde group can result in the loss of the formyl radical (•CHO), also producing an ion at m/z 135.

Decarbonylation: The [M-H]+ fragment (m/z 163) can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 135. Similarly, the fragment at m/z 135 could lose CO to produce an ion at m/z 107.

These pathways are consistent with fragmentation patterns observed for other substituted benzaldehydes, such as 2-methoxybenzaldehyde (B41997) and 4-hydroxy-3-methoxybenzaldehyde researchgate.netresearchgate.net.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonProposed Neutral Loss
164[C10H12O2]+• (Molecular Ion)-
163[C10H11O2]+•H
149[C9H9O2]+•CH3
135[C8H7O2]+ or [C9H11O]+•C2H5 or •CHO
107[C7H7O]+CO (from m/z 135)

X-ray Diffraction Crystallography

Determination of Solid-State Molecular Geometry and Conformation

X-ray diffraction analysis of a single crystal of this compound would provide precise data on its solid-state molecular geometry. This technique determines the three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsion angles.

The conformation of the molecule would be of particular interest. The analysis would reveal the degree of planarity of the quinoxaline (B1680401) ring system and the orientation of the substituents nih.gov. The dihedral angle between the plane of the benzene ring and the aldehyde group is a key conformational parameter. Steric hindrance between the ortho-substituted ethyl and aldehyde groups would likely cause the aldehyde group to be twisted out of the plane of the aromatic ring to minimize repulsive interactions. The conformation of the ethyl and methoxy groups, specifically the torsion angles describing their orientation relative to the ring, would also be elucidated. For example, in the crystal structure of 2-methoxybenzaldehyde, the torsion angle for C5B-C6B-O1B-C7B was found to be 4.1(4)° researchgate.net.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a network of non-covalent intermolecular interactions, which are crucial in determining the material's physical properties rsc.org.

Based on the functional groups present, the crystal packing would likely be stabilized by a combination of weak intermolecular forces:

C–H⋯O Hydrogen Bonds: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, forming weak C–H⋯O interactions with hydrogen atoms from the ethyl groups or the aromatic rings of neighboring molecules. Such interactions are commonly observed in the crystal structures of other benzaldehyde derivatives nih.gov.

π-π Stacking Interactions: The aromatic rings can engage in π-π stacking, where the planes of adjacent rings are arranged in a parallel or offset fashion. These interactions are fundamental in the packing of many aromatic compounds nih.govnih.gov.

C–H⋯π Interactions: Hydrogen atoms from the ethyl or methoxy groups can interact with the π-electron system of the benzene ring of an adjacent molecule.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 3 Methoxybenzaldehyde

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Development of Predictive Models for Chemical Reactivity or Biological Interaction Mechanisms:While the compound has been included in studies of biologically active molecules, no specific QSAR models detailing its contribution to predicting chemical reactivity or biological interactions have been developed or published.

Due to the absence of specific computational research on 2-Ethyl-3-methoxybenzaldehyde, a detailed article adhering to the requested scientific structure and content cannot be generated at this time. Further computational research would be required to produce the data necessary for such an analysis.

Identification of Key Structural Descriptors Influencing Chemical Properties

The chemical behavior of this compound is fundamentally linked to its three-dimensional structure and the distribution of electrons within the molecule. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the optimized molecular geometry and to calculate various structural and electronic descriptors. These descriptors are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions.

Key structural descriptors for substituted benzaldehydes are influenced by the electronic effects of their substituent groups. researchgate.net In this compound, the ethyl group (-CH₂CH₃) at the ortho position and the methoxy (B1213986) group (-OCH₃) at the meta position to the aldehyde group (-CHO) play significant roles. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction, while the ethyl group is a weak electron-donating group. The interplay of these groups affects the electron density distribution in the benzene (B151609) ring and on the carbonyl group.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by studying hyperconjugative interactions and charge delocalization. researchgate.nettandfonline.com These analyses reveal the stability of the molecule arising from these electronic interactions. The planarity of the benzaldehyde (B42025) moiety is another critical factor, as rotation around the C-C bond between the ring and the aldehyde group can influence conjugation and, consequently, the molecule's electronic properties. researchgate.net

Important calculated parameters include bond lengths, bond angles, and dihedral angles. For instance, the C=O and C-C bond lengths of the aldehyde group, as well as the bond lengths within the aromatic ring, are sensitive to the electronic effects of the substituents. researchgate.net These structural parameters are fundamental in determining the molecule's reactivity profile, including the sites most susceptible to nucleophilic or electrophilic attack. researchgate.netnih.gov

Table 1: Illustrative Structural Descriptors for Benzaldehyde Derivatives

DescriptorTypical Calculated ValueInfluence on Chemical Properties
C=O Bond Length~1.22 ÅAffects the electrophilicity of the carbonyl carbon.
C-CHO Bond Length~1.48 ÅIndicates the degree of conjugation with the aromatic ring.
Ring-CHO Dihedral Angle~0° (for planarity)Affects π-electron delocalization and molecular stability.
Dipole Moment2-4 DebyeInfluences solubility and intermolecular forces.
HOMO-LUMO Energy Gap4-6 eVRelates to chemical reactivity and electronic transitions. mdpi.com

Note: The values in this table are representative for substituted benzaldehydes and are meant for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Organic molecules with π-conjugated systems, like this compound, are of significant interest for their potential applications in nonlinear optics (NLO). nih.govresearchgate.net NLO materials can alter the properties of light and are essential for technologies such as optical switching and data storage. researchgate.net Computational chemistry provides a crucial avenue for predicting and understanding the NLO properties of molecules before undertaking expensive and time-consuming synthesis and experimental measurements. researchgate.net

The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). researchgate.netmahendrapublications.com These properties describe how the molecule's electron cloud is distorted by an external electric field, such as that from a high-intensity laser. Large hyperpolarizability values are desirable for NLO applications and are often found in molecules with significant intramolecular charge transfer (ICT). nih.govnih.gov

For this compound, the presence of electron-donating (ethyl, methoxy) and electron-withdrawing (aldehyde) groups attached to the π-system of the benzene ring creates a potential for ICT, which is a key requirement for a significant NLO response. researchgate.net DFT calculations are widely used to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of organic molecules. researchgate.netscispace.com These calculations help in establishing structure-property relationships and in designing molecules with enhanced NLO properties. researchgate.net

Table 2: Calculated Nonlinear Optical Properties of a Representative Benzaldehyde Derivative

ParameterSymbolCalculated Value (a.u.)Unit Conversion
Dipole Momentμ3.51 Debye = 2.54 a.u.
Mean Polarizability⟨α⟩1101 a.u. = 0.1482 x 10⁻²⁴ esu
First Hyperpolarizabilityβ_tot8501 a.u. = 8.6393 x 10⁻³³ esu

Note: This data is illustrative and based on typical values for substituted benzaldehydes. The actual NLO properties of this compound would need to be determined by specific quantum chemical calculations.

Computational Prediction and Experimental Validation of Spectroscopic Parameters

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for structural validation. researchgate.netmdpi.com Techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for characterizing molecules. DFT calculations can accurately predict the vibrational frequencies (IR and Raman) and NMR chemical shifts of molecules like this compound. mdpi.comijmert.org

Theoretical vibrational analysis involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other approximations in the computational method. The resulting theoretical spectrum can be compared with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational modes to specific molecular motions, such as C=O stretching, C-H bending, or aromatic ring vibrations. tandfonline.commdpi.com This comparison provides strong evidence for the proposed molecular structure. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. ijmert.org The calculated shifts, referenced to a standard like Tetramethylsilane (TMS), can be correlated with experimental NMR data, aiding in the assignment of signals to specific atoms in the molecule and confirming its structural connectivity. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Substituted Benzaldehyde

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch30503055
Aldehyde C-H Stretch28502852
C=O Stretch16951700
Aromatic C=C Stretch16001605
C-O-C Asymmetric Stretch12501255

Note: The data presented is a representative example for a methoxy-substituted benzaldehyde to illustrate the typical agreement between theoretical and experimental values.

Academic Applications and Mechanistic Insights of 2 Ethyl 3 Methoxybenzaldehyde in Advanced Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

Building Block for Natural Product Total Synthesis

No published research was found that describes the use of 2-Ethyl-3-methoxybenzaldehyde as a building block in the total synthesis of any natural products.

Precursor for Advanced Pharmaceutical Scaffolds (excluding clinical data)

There is no available scientific literature indicating that this compound has been utilized as a precursor for the development of advanced pharmaceutical scaffolds.

Exploration of Molecular Interactions in Biological Systems

Mechanistic Studies of Ligand-Target Binding (e.g., enzyme inhibition mechanisms)

No studies on the mechanistic interactions of this compound with biological targets, such as enzymes or receptors, have been reported in the scientific literature.

Investigation of Antimicrobial Mechanisms at the Cellular or Molecular Level

There is no available data on the antimicrobial properties of this compound or any investigations into its potential mechanisms of action against microorganisms.

Applications in Materials Science and Analytical Chemistry

No literature was found detailing the application of this compound in the fields of materials science or analytical chemistry.

Precursors for Polymer Synthesis and Coordination Network Construction

Substituted benzaldehydes are versatile building blocks in the synthesis of polymers and coordination networks due to the reactivity of the aldehyde functional group.

In the realm of polymer chemistry, benzaldehyde (B42025) derivatives can be utilized in copolymerization reactions. For instance, research has demonstrated the synthesis of functional polymers through the copolymerization of phthalaldehyde with various electron-deficient benzaldehydes. This process allows for the incorporation of specific functionalities into the polymer backbone, thereby tuning the material's properties. Given the electronic nature of the substituents on this compound, it could potentially act as a comonomer in similar polymerization reactions, influencing the polymer's thermal stability, solubility, and degradation characteristics. The presence of the ethyl and methoxy (B1213986) groups would be expected to impart increased solubility in organic solvents and modify the polymer's conformational properties.

Coordination chemistry offers another significant avenue for the application of this compound. Benzaldehyde derivatives can act as ligands, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). The aldehyde oxygen, and potentially the methoxy oxygen, can act as donor atoms. For example, a benzaldehyde derivative, 2-hydroxy-5-methoxy-3-nitrobenzaldehyde, has been used as a chelating ligand to construct helical manganese(II) coordination polymers. acs.org In this structure, the benzaldehyde derivative ligates two manganese ions. It is plausible that this compound could similarly form stable coordination complexes, with the potential for the ethyl and methoxy groups to influence the resulting network's topology, porosity, and catalytic activity.

Table 1: Representative Examples of Substituted Benzaldehydes in Polymer and Coordination Network Synthesis

Precursor CompoundApplicationKey Findings
Electron-deficient benzaldehydesCopolymerization with phthalaldehydeComonomer reactivity correlates with the electronic properties of the benzaldehyde.
2-Hydroxy-5-methoxy-3-nitrobenzaldehydeLigand for Mn(II) coordination polymerForms helical coordination polymers with interesting magnetic properties. acs.org
4-NitrobenzaldehydeSubstrate in catalytic cyanosilylation by coordination polymersDemonstrates the use of coordination polymers as catalysts for reactions involving benzaldehydes.

This table presents data for analogous compounds to illustrate the potential applications of this compound.

Development of Chemical Sensors and Probes

The benzaldehyde moiety is a common structural motif in the design of chemical sensors and probes, particularly fluorescent chemosensors. The aldehyde group can participate in reactions that lead to a change in the electronic properties of a molecule, resulting in a detectable optical response.

For example, a fluorescent probe based on a benzaldehyde–indole (B1671886) fused chromophore has been developed for the detection of cyanide and hypochlorite. nih.gov The sensing mechanism involves the nucleophilic attack of cyanide on the indole C=N bond or the oxidation of the probe by hypochlorite, both of which alter the conjugation and, consequently, the fluorescence of the molecule. Similarly, a terbium-based metal-organic framework (MOF) has been shown to act as a turn-on and blue-shift fluorescence sensor for benzaldehyde and salicylaldehyde (B1680747) in aqueous solutions. scholars.direct

Drawing from these examples, this compound could be a valuable precursor for the synthesis of novel chemosensors. The ethyl and methoxy substituents can be used to fine-tune the sensor's electronic properties, solubility, and selectivity towards specific analytes. For instance, the methoxy group's electron-donating nature could influence the emission wavelength of a fluorescent sensor, while the ethyl group could enhance its solubility in non-polar environments.

Table 2: Performance of Benzaldehyde-Based Chemical Sensors

Sensor/ProbeAnalyteDetection Limit
Benzaldehyde–indole fused chromophoreCyanide1.40 nM nih.gov
Benzaldehyde–indole fused chromophoreHypochlorite1.18 nM nih.gov
TbIII-Based Metal–Organic FrameworkBenzaldehydeNot specified scholars.direct
TbIII-Based Metal–Organic FrameworkSalicylaldehydeNot specified scholars.direct

This table provides performance data for sensors based on related benzaldehyde structures to indicate the potential of this compound in sensor development.

Redox Chemistry and Radical Reactions of Related Benzaldehydes

The redox behavior of benzaldehydes is a well-studied area of organic chemistry. The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. The presence of substituents on the aromatic ring significantly influences the redox potential and the mechanism of these reactions.

Studies on the oxidation of substituted benzaldehydes have shown that the reaction kinetics and mechanism are dependent on the electronic nature of the substituents. For instance, the oxidation of various monosubstituted benzaldehydes has been investigated, revealing correlations between the reaction rates and Hammett parameters of the substituents. The electron-donating methoxy group in this compound would be expected to increase the electron density on the aromatic ring and the aldehyde carbon, potentially affecting the rate of oxidation. The ethyl group, being weakly electron-donating, would have a lesser, but still noticeable, effect.

The generation of radicals from aldehydes is another important aspect of their chemistry. Aldehydes can serve as precursors to alkyl radicals through various activation methods, including proton-coupled electron transfer (PCET). biolscigroup.us These radicals can then participate in a variety of carbon-carbon bond-forming reactions. The specific substitution pattern of this compound would influence the stability and reactivity of any radical intermediates formed. For example, the redox reactions of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), a structurally similar compound, have been studied using pulse radiolysis. rsc.org In these studies, hydroxyl radicals were found to add to the aromatic ring, forming cyclohexadienyl-type radicals, while hydrated electrons attached to the carbonyl oxygen to yield a benzyl-type radical.

Table 3: Kinetic Data for the Oxidation of a Substituted Benzaldehyde

OxidantSubstrateRate Constant (k)
Pyridinium (B92312) BromochromateBenzaldehydeVaries with conditions
Hexamethylenetetramine-bromineSubstituted BenzaldehydesDependent on substituent

This table illustrates the type of kinetic data available for the oxidation of related benzaldehydes, suggesting the kind of studies that could be performed on this compound.

Future Research Directions and Unexplored Avenues for 2 Ethyl 3 Methoxybenzaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry offers significant opportunities to revolutionize the synthesis of 2-Ethyl-3-methoxybenzaldehyde. Future research should focus on moving beyond traditional synthetic methods, which may involve harsh conditions or hazardous reagents.

Key Future Research Areas:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic aldehydes is a promising green alternative. Research could focus on identifying or engineering enzymes, such as those from plant sources, that can perform selective oxidation of a suitable precursor to this compound. princeton.edu Biocatalytic reductions using plant wastes as the enzyme source have been demonstrated for benzaldehyde (B42025), suggesting a potential avenue for the sustainable production of the corresponding alcohol precursor. acs.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.govorganic-chemistry.orgnih.gov Future studies could explore the photocatalytic oxidation of 2-ethyl-3-methoxybenzyl alcohol to the desired aldehyde, potentially using metal-free organic photocatalysts or novel semiconductor materials to drive the reaction with high selectivity under mild conditions. mpg.deresearchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. snnu.edu.cnnih.govresearchgate.netacs.orgnih.gov Developing a flow process for the synthesis of this compound could lead to higher efficiency and purity. This approach allows for precise control over reaction parameters, which can be crucial for optimizing the yield and minimizing byproducts.

Green Oxidation Methods: The development of environmentally benign oxidation protocols is a key area of research. This includes the use of clean oxidants like hydrogen peroxide in phase-transfer catalytic systems or mechanochemical methods that reduce or eliminate the need for bulk solvents. organic-chemistry.orgnih.gov A patent for the synthesis of 3-methoxybenzaldehyde (B106831) highlights the use of nitric acid in water, which is a step towards a greener process. nih.gov

MethodologyPotential Advantages for this compound Synthesis
Biocatalysis High selectivity, mild reaction conditions, reduced waste.
Photocatalysis Use of light as a renewable energy source, ambient temperature reactions.
Flow Chemistry Enhanced safety, improved scalability and reproducibility, precise process control.
Green Oxidation Use of environmentally friendly oxidants, potential for solvent-free reactions.

Application of Emerging Spectroscopic Techniques for Deeper Structural Insights

While standard spectroscopic methods like NMR and IR are routinely used for structural confirmation, emerging techniques can provide a much deeper and more nuanced understanding of the structure and properties of this compound and its derivatives.

Prospective Spectroscopic Applications:

Advanced 2D NMR Techniques: While basic 2D NMR (COSY, HSQC) is standard, more advanced experiments can reveal subtle structural details. Future research could employ techniques like Heteronuclear Multiple Bond Correlation (HMBC) for unambiguous assignment of quaternary carbons and Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space interactions and determine preferred conformations in solution. nih.govnih.gov

Chiroptical Spectroscopy: Should chiral derivatives of this compound be synthesized, chiroptical techniques such as Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) will be indispensable for determining their absolute configuration and studying their conformational behavior. nih.govnih.govacs.org

Terahertz Spectroscopy: This low-frequency spectroscopic technique is highly sensitive to intermolecular interactions and crystal lattice vibrations. It could be a powerful tool for studying polymorphism in solid-state samples of this compound, which can have significant implications for its physical properties. Terahertz spectroscopy has shown promise in differentiating isomers and studying microstructures in materials. organic-chemistry.orgmpg.deresearchgate.netresearchgate.net

Mass Spectrometry Imaging (MSI): For applications in materials science or agrochemistry, MSI could be used to visualize the spatial distribution of this compound or its derivatives on a surface or within a biological matrix, such as plant tissue, without the need for labeling. researchgate.netsnnu.edu.cnnih.govacs.orgacs.org

Advanced Hybrid Computational Approaches for Complex Phenomena

Computational chemistry is a powerful partner to experimental work, providing insights that are difficult or impossible to obtain through measurement alone. Future research on this compound will benefit from the application of sophisticated computational models.

Future Computational Research Directions:

Hybrid QM/MM Methods: To understand the behavior of this compound in complex environments, such as in solution or interacting with a biological macromolecule or a material surface, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be crucial. princeton.edunih.govnih.govresearchgate.net These methods treat the core molecule with high-level quantum mechanics while the surrounding environment is modeled with more computationally efficient molecular mechanics.

Time-Dependent Density Functional Theory (TD-DFT): To explore the photophysical properties of this compound, TD-DFT calculations can predict its electronic absorption and emission spectra. organic-chemistry.orgnih.govacs.org This is essential for understanding its behavior upon exposure to light and for the rational design of new photoactive materials. Studies on benzaldehyde have demonstrated the utility of TD-DFT in understanding its excited states. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational landscape of this compound and its interactions with solvent molecules or other species over time. nih.govnih.govacs.orgbeilstein-journals.org This can help in understanding its physical properties and reactivity.

Machine Learning in Mechanistic Studies: The application of machine learning to predict reaction outcomes and elucidate reaction mechanisms is a rapidly growing field. snnu.edu.cnnih.govresearchgate.netacs.orgacs.org Future work could involve developing machine learning models trained on data from reactions of similar aromatic aldehydes to predict the most likely products of new reactions of this compound, thus accelerating the discovery of new derivatives.

Computational MethodApplication to this compound Research
Hybrid QM/MM Modeling interactions in complex environments (e.g., solvents, material interfaces).
TD-DFT Predicting UV-Vis spectra and understanding photochemical behavior.
MD Simulations Simulating conformational dynamics and intermolecular interactions.
Machine Learning Predicting reaction outcomes and elucidating reaction mechanisms.

Expansion of Transformative Reactions for Diverse Chemical Libraries

The aldehyde and the substituted aromatic ring of this compound are both versatile functional groups that can be leveraged to create a wide array of new molecules. Future research should focus on applying modern, transformative reactions to this scaffold to build diverse chemical libraries.

Unexplored Transformative Reactions:

C-H Activation and Late-Stage Functionalization: Directing group-assisted C-H activation is a powerful strategy for regioselective functionalization of aromatic rings. researchgate.netnih.govacs.org Future work could explore the use of the aldehyde group, possibly through the in-situ formation of a transient directing group with an amine, to direct the introduction of new substituents at the ortho positions. acs.orgresearchgate.net This late-stage functionalization approach allows for the rapid diversification of complex molecules. mpg.desnnu.edu.cnnih.govacs.orgacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products. researchgate.netnih.govnih.govrsc.org Utilizing this compound as a building block in MCRs could lead to the rapid synthesis of novel heterocyclic compounds and other complex molecular architectures.

Photoredox Catalysis for Novel Transformations: Beyond synthesis, photoredox catalysis can be used to achieve novel transformations of the aldehyde functional group. For instance, methods developed for the direct reductive amination or enantioselective α-alkylation of aldehydes under photoredox conditions could be applied to this compound to generate new classes of derivatives. princeton.edunih.govnih.gov

Combinatorial Chemistry: The principles of combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously, can be applied to this compound. libretexts.orgwikipedia.orgnih.gov By combining this scaffold with a variety of building blocks using the transformative reactions mentioned above, large and diverse chemical libraries can be generated for screening in various applications.

Discovery of Novel Applications in Interdisciplinary Fields

While the current uses of this compound are known, its unique substitution pattern may impart properties that make it suitable for applications in a variety of interdisciplinary fields. Research in this area should be exploratory, aiming to uncover entirely new utilities for this compound and its derivatives.

Potential Areas for New Applications:

Materials Science: Aromatic aldehydes can be precursors to functional polymers and organic materials. Future research could investigate the incorporation of this compound into novel polymers, potentially leading to materials with interesting optical or electronic properties. Its derivatives could also be explored as components of liquid crystals or as organic semiconductors.

Agrochemicals: The structural motifs present in this compound are found in some biologically active compounds. Screening of this compound and its derivatives for herbicidal, fungicidal, or insecticidal properties, while adhering to the exclusion of in-vivo studies, could uncover new leads for agrochemical development.

Chemical Probes: Derivatives of this compound could be designed as fluorescent probes for the detection of specific analytes. By incorporating fluorogenic moieties, it may be possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target molecule or ion.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, transforming it from a known compound into a versatile platform for innovation across the chemical sciences.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Ethyl-3-methoxybenzaldehyde?

  • Methodological Answer : A two-step approach is typically employed:

Friedel-Crafts Alkylation : Introduce the ethyl group to a methoxy-substituted benzaldehyde precursor using ethyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction temperature to avoid over-alkylation .

Selective Protection/Deprotection : Use benzyl or tert-butyl groups to protect reactive positions during methoxy group introduction, followed by catalytic hydrogenation for deprotection .

  • Key Considerations : Optimize solvent polarity (e.g., dichloromethane or toluene) to enhance regioselectivity. Validate intermediate purity via TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • IR Spectroscopy : Identify aldehyde (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) functional groups. Compare with reference spectra from databases like NIST Chemistry WebBook .
  • NMR : Use ¹H NMR to confirm substitution patterns (e.g., ethyl group integration at δ 1.2–1.4 ppm and methoxy singlet at δ 3.8–4.0 ppm) .
  • Chromatography : Validate purity via GC-MS or HPLC with a C18 column (retention time compared to standards) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Avoid proximity to strong acids/bases .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts alkylation?

  • Methodological Answer :
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to reduce side reactions. Use catalytic amounts (5–10 mol%) to minimize waste .
  • Solvent Optimization : Compare yields in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Adjust reaction time and temperature (e.g., 0°C to room temperature) to balance kinetics and selectivity .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track aldehyde formation and terminate reactions at peak yield .

Q. How should researchers resolve contradictions in bioactivity data across studies of this compound analogs?

  • Methodological Answer :
  • Meta-Analysis : Calculate heterogeneity metrics (e.g., statistic) to quantify variability between studies. Use random-effects models if > 50% to account for between-study variance .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) and validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Model transition states for electrophilic substitution reactions using software like Gaussian or ORCA. Focus on Fukui indices to identify reactive sites .
  • Machine Learning : Train models on existing benzaldehyde reaction datasets (e.g., USPTO) to predict regioselectivity in cross-coupling reactions .

Notes

  • Validate synthetic routes with orthogonal analytical methods (e.g., NMR + HPLC).
  • Adhere to institutional safety protocols for aldehydes, which are often irritants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.